1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor.
Introduction of the Phenylpropyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This step may involve the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide:
Other Isoindole Derivatives: Such as phthalimides and naphthalimides, which have similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoindole derivatives.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1,3-dioxo-2-(3-phenylpropyl)-N-pyridin-4-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(25-18-10-12-24-13-11-18)17-8-9-19-20(15-17)23(29)26(22(19)28)14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H,24,25,27) |
InChI Key |
FCETWKKXSJAXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
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